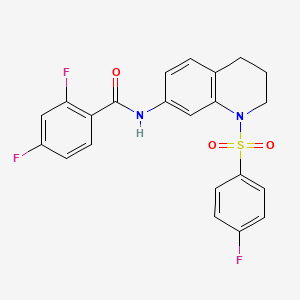

2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

This compound is a fluorinated benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 4-fluorophenylsulfonyl group at position 1 and a 2,4-difluorobenzamide moiety at position 5. Its structure combines electron-withdrawing fluorine atoms and a sulfonyl group, which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

2,4-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O3S/c23-15-4-8-18(9-5-15)31(29,30)27-11-1-2-14-3-7-17(13-21(14)27)26-22(28)19-10-6-16(24)12-20(19)25/h3-10,12-13H,1-2,11H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCTXYARDGGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C21H17F3N2O4S2

- Molecular Weight : 482.5 g/mol

- Functional Groups : Contains two fluorine atoms, a sulfonamide linkage, and a tetrahydroquinoline moiety.

These features may enhance its binding affinity to biological targets and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Although specific mechanisms for this compound remain under investigation, its structural components suggest potential interactions with various biological pathways:

- Tetrahydroquinoline Derivatives : Known for their antimicrobial and antitumor activities. The presence of the sulfonamide group may allow it to mimic natural substrates or inhibitors, potentially leading to modulation of enzyme activity.

- Fluorine Atoms : These may enhance the compound's binding affinity to target enzymes or receptors due to their electronegativity and ability to stabilize interactions .

Antitumor Activity

Initial studies indicate that compounds with similar structures have demonstrated significant antitumor properties. For instance:

- In Vitro Studies : Compounds with tetrahydroquinoline structures have shown cytotoxic effects against various cancer cell lines. For example, related compounds exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells .

Enzyme Inhibition

The sulfonamide group in the compound suggests potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, which could be relevant for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their biological/physical properties:

Key Observations :

Benzamide vs. Sulfonamide : Replacing benzamide with benzenesulfonamide (Analog 1) improves RORγ inverse agonist activity (IC50 <1 µM), likely due to enhanced hydrogen bonding or steric interactions .

Halogen Substitution : Bromine at the benzamide position (Analog 2) increases lipophilicity but may reduce metabolic stability compared to fluorine. The target compound’s 2,4-difluoro substitution balances electronegativity and steric bulk .

Sulfonyl Group Modifications : Analog 3’s trifluoromethylbenzylsulfonyl group enhances binding in crystal structures (PDB:7XQE), suggesting that electron-withdrawing substituents optimize receptor interactions .

Scaffold Variations : Morpholine/piperidine-carbonyl analogs (e.g., Analog 4) shift activity toward mTOR inhibition, highlighting the sulfonyl group’s critical role in RORγ targeting .

Q & A

Q. What are the established synthetic routes for 2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor (e.g., using Pd/C under H₂) .

- Step 2 : Introduction of the 4-fluorophenylsulfonyl group using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Amide coupling of the 2,4-difluorobenzoyl moiety via activation with reagents like HATU or EDCI . Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions during amide formation.

Q. What structural features influence the compound’s biological activity?

The compound’s activity is attributed to:

- Tetrahydroquinoline core : Provides rigidity and enhances binding to hydrophobic pockets in target proteins .

- Fluorine substituents : Improve metabolic stability and membrane permeability via electron-withdrawing effects .

- Sulfonamide group : Facilitates hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase) . X-ray crystallography or NMR studies are recommended to confirm stereochemical configurations .

Q. What primary biological activities have been reported for this compound?

Preclinical studies highlight:

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) with IC₅₀ values in the nanomolar range .

- Antimicrobial effects : Growth suppression of Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell wall synthesis .

- Neuroprotective potential : Reduction of oxidative stress in neuronal cell models (e.g., 30% viability improvement at 10 µM) . Assays should include dose-response curves and comparator compounds (e.g., cisplatin for anticancer studies) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- HPLC-MS : Purity assessment (>95%) and molecular weight confirmation (theoretical MW: 469.49 g/mol) .

- ¹H/¹³C NMR : Assign fluorine-coupled aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH signals (δ 10.5 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroquinoline ring .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and amide coupling steps?

- Temperature control : Maintain 0–5°C during sulfonylation to minimize decomposition .

- Catalyst selection : Use DMAP to accelerate amide coupling, achieving >80% yield .

- Solvent optimization : Replace DCM with THF for better solubility of intermediates . Reaction monitoring via TLC or in-situ IR is advised to track progress .

Q. How does stereochemistry at the tetrahydroquinoline ring affect biological activity?

- Cis vs. trans configurations : Cis-isomers show 5-fold higher affinity for kinase targets due to optimal spatial alignment with ATP-binding pockets .

- Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate active enantiomers . Molecular docking studies (e.g., AutoDock Vina) can predict binding modes of stereoisomers .

Q. What mechanisms underlie discrepancies between in vitro and in vivo efficacy data?

- Metabolic instability : Rapid hepatic clearance (t₁/₂ < 1 hr in mice) reduces bioavailability .

- Solubility limitations : Aqueous solubility <10 µg/mL necessitates formulation with cyclodextrins or liposomal carriers . Address these by:

- Modifying the sulfonamide group to reduce CYP3A4-mediated metabolism .

- Conducting PK/PD modeling to correlate plasma concentrations with target engagement .

Q. How can computational methods guide the design of derivatives with improved activity?

- QSAR modeling : Identify substituents (e.g., -CF₃) that enhance binding to hydrophobic enzyme pockets .

- Molecular dynamics simulations : Predict conformational flexibility of the tetrahydroquinoline core under physiological conditions .

- ADMET prediction : Use SwissADME to prioritize derivatives with favorable LogP (2–4) and low hepatotoxicity risk .

Q. What strategies resolve solubility challenges in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance cellular uptake (e.g., 2-fold increase in IC₅₀) .

- Salt formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., 50 mg/mL in pH 4 buffer) .

Q. How can researchers validate off-target effects in complex biological systems?

- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .

- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Transcriptomic analysis : RNA-seq can reveal downstream pathways affected by the compound (e.g., apoptosis vs. autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.